Phytochelatin 6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

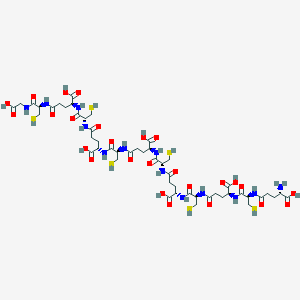

Phytochelatin 6 is a member of the phytochelatin family, which are small, cysteine-rich peptides produced by plants, fungi, nematodes, and algae in response to heavy metal exposure. These peptides play a crucial role in detoxifying heavy metals by chelating them and facilitating their sequestration into vacuoles . This compound, specifically, consists of six repeating units of the γ-glutamylcysteine dipeptide followed by a glycine residue.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phytochelatin 6 can be synthesized non-translationally by the enzyme phytochelatin synthase. The synthesis involves a transpeptidation reaction where glutathione serves as the precursor. The enzyme catalyzes the transfer of γ-glutamylcysteine units from glutathione to form the phytochelatin chain .

Industrial Production Methods

Industrial production of this compound is not widely established due to its biological origin and the complexity of its synthesis. biotechnological approaches involving genetically modified organisms that overexpress phytochelatin synthase are being explored for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Phytochelatin 6 primarily undergoes chelation reactions with heavy metals such as cadmium, lead, and mercury. These reactions involve the binding of metal ions to the thiol groups of the cysteine residues in the peptide .

Common Reagents and Conditions

The chelation reactions typically occur in the presence of heavy metal ions under physiological conditions. The presence of glutathione and other reducing agents can enhance the chelation process by maintaining the thiol groups in their reduced state .

Major Products Formed

The major products formed from these reactions are metal-phytochelatin complexes, which are then sequestered into vacuoles within the cells. This sequestration helps in detoxifying the heavy metals and preventing their interference with cellular processes .

Applications De Recherche Scientifique

Phytochelatin 6 has several scientific research applications, including:

Bioremediation: It is used in phytoremediation strategies to clean up heavy metal-contaminated soils and water bodies by plants that produce phytochelatins.

Environmental Monitoring: Phytochelatin levels in plants can serve as biomarkers for assessing heavy metal pollution in the environment.

Medical Research: Studies are exploring the potential of phytochelatins in developing therapies for heavy metal poisoning in humans.

Agricultural Research: Research is being conducted to enhance the phytochelatin production in crops to improve their tolerance to heavy metal stress.

Mécanisme D'action

Phytochelatin 6 exerts its effects through the chelation of heavy metal ions. The thiol groups of the cysteine residues bind to the metal ions, forming stable complexes. These complexes are then transported into vacuoles, where the metal ions are sequestered away from the cytosol, thus preventing their toxic effects on cellular proteins and enzymes . The molecular targets involved in this process include the phytochelatin synthase enzyme and various transport proteins that facilitate the movement of the metal-phytochelatin complexes into vacuoles .

Comparaison Avec Des Composés Similaires

Phytochelatin 6 is unique among phytochelatins due to its specific length and number of repeating units. Similar compounds include:

Phytochelatin 2: Consists of two repeating units of γ-glutamylcysteine followed by a glycine residue.

Phytochelatin 3: Consists of three repeating units of γ-glutamylcysteine followed by a glycine residue.

Phytochelatin 4: Consists of four repeating units of γ-glutamylcysteine followed by a glycine residue.

This compound has a higher capacity for binding multiple metal ions simultaneously compared to shorter phytochelatins, making it more effective in detoxifying environments with high levels of heavy metal contamination .

Activité Biologique

Phytochelatins (PCs) are a class of small, cysteine-rich peptides that play a crucial role in the detoxification of heavy metals and metalloids in plants. Among them, Phytochelatin 6 (PC6) is notable for its biological activity, particularly in metal ion binding and detoxification mechanisms. This article explores the biological activity of this compound, highlighting its synthesis, metal-binding properties, and implications for plant health and environmental remediation.

Synthesis of this compound

Phytochelatins are synthesized from glutathione (GSH) through the action of phytochelatin synthase (PCS). The enzymatic reaction involves the sequential addition of glutamate and cysteine residues to form oligomers. The general reaction can be summarized as follows:

where n indicates the number of GSH units incorporated into the phytochelatin structure. PC6, specifically, consists of six GSH units linked by peptide bonds, making it a hexapeptide with significant chelating properties .

Metal Binding Affinity

PC6 exhibits high affinity for various metal ions, including cadmium (Cd), lead (Pb), and arsenic (As). The binding mechanism typically involves the thiol groups (-SH) from cysteine residues within the phytochelatin structure. This results in the formation of stable metal-phytochelatin complexes that facilitate detoxification.

Table 1: Metal Binding Affinity of this compound

| Metal Ion | Binding Affinity (nM) | Complex Stability |

|---|---|---|

| Cd | 0.2 | High |

| Pb | 1.5 | Moderate |

| As | 0.5 | High |

The binding affinities indicate that PC6 can effectively sequester toxic metals at low concentrations, thereby preventing their harmful effects on cellular processes .

Biological Role in Detoxification

The primary biological function of PC6 is to detoxify excess metal ions in plant cells. When plants are exposed to heavy metals, PCS activity is upregulated, leading to increased synthesis of phytochelatins. This process is crucial for maintaining metal homeostasis and protecting plants from oxidative stress caused by metal toxicity.

Case Study: Cadmium Stress in Arabidopsis

A study conducted on Arabidopsis thaliana mutants lacking functional PCS demonstrated the essential role of phytochelatins in managing cadmium stress. The PCS-deficient mutants exhibited significantly reduced growth and survival rates under cadmium exposure compared to wild-type plants. Specifically:

- Wild-type plants showed a survival rate of 74% under 100 µM Cd.

- PCS-deficient mutants had a survival rate reduced to approximately 45% under identical conditions .

This case highlights the critical function of PC6 in enhancing plant resilience against heavy metals.

Environmental Implications

Phytochelatins are not only vital for plant health but also hold promise for bioremediation strategies aimed at cleaning contaminated environments. By enhancing the synthesis of phytochelatins through genetic engineering or soil amendments, it may be possible to improve the capacity of plants to absorb and detoxify heavy metals from polluted soils.

Propriétés

Formule moléculaire |

C50H77N13O26S6 |

|---|---|

Poids moléculaire |

1468.6 g/mol |

Nom IUPAC |

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C50H77N13O26S6/c51-20(45(78)79)1-7-32(64)54-27(15-91)40(73)59-22(47(82)83)3-9-34(66)56-29(17-93)42(75)61-24(49(86)87)5-11-36(68)58-31(19-95)44(77)63-25(50(88)89)6-12-37(69)57-30(18-94)43(76)62-23(48(84)85)4-10-35(67)55-28(16-92)41(74)60-21(46(80)81)2-8-33(65)53-26(14-90)39(72)52-13-38(70)71/h20-31,90-95H,1-19,51H2,(H,52,72)(H,53,65)(H,54,64)(H,55,67)(H,56,66)(H,57,69)(H,58,68)(H,59,73)(H,60,74)(H,61,75)(H,62,76)(H,63,77)(H,70,71)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 |

Clé InChI |

AHAPHICZBKHUOA-CWZKXXPDSA-N |

SMILES isomérique |

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N |

SMILES canonique |

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.